(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid
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Description
“(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid” is a phenylalanine derivative . It has a molecular formula of C15H18F3NO4 .
Molecular Structure Analysis
The molecular weight of this compound is 333.30 g/mol . The IUPAC name is (3 S )-3- [ (2-methylpropan-2-yl)oxycarbonylamino]-3- [4- (trifluoromethyl)phenyl]propanoic acid . The InChI and SMILES strings provide detailed information about the structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 333.30 g/mol . Other physical and chemical properties are not directly available in the search results.Scientific Research Applications
Crystal Structure and Conformation Analysis
- The molecule has been studied for its crystal structure and molecular conformation, focusing on the role of weak intermolecular bonding in stabilizing its structure (Kozioł et al., 2001).
Synthesis of Diaryliodonium Precursor
- Utilized in the metal-free synthesis of diaryliodonium precursors, important for the development of radio tracers in positron emission tomography (Pan-hon, 2015).
Asymmetric Hydrogenation of Enamines
- Involved in the asymmetric hydrogenation of enamines for preparing specific beta-amino acid pharmacophores (Kubryk & Hansen, 2006).
Peptide Conformation Research
- Studied for its influence on peptide conformation, especially in relation to N-methylation (Jankowska et al., 2002).
Catalyst in N-tert-Butoxycarbonylation
- Employed as a catalyst in the N-tert-butoxycarbonylation of amines, demonstrating efficiency and environmental friendliness (Heydari et al., 2007).
Synthesis of Neuroexcitant Analogs
- Utilized in synthesizing enantiomers of neuroexcitant analogs, with high enantiomeric purity and yield (Pajouhesh et al., 2000).
Solid-Phase Synthesis of Peptide α-Carboxamides
- Found to be suitable as a handle in the solid-phase synthesis of peptide α-carboxamides (Gaehde & Matsueda, 2009).
Stable Isotope Metabolic Studies
- Analyzed in the context of stable isotope metabolic studies of a thermophilic sulfur-dependent anaerobic archaeon (Rimbault et al., 1993).
Synthesis of SARS-CoV 3CL Protease Inhibitors
- Involved in the synthesis of SARS-CoV 3CL protease inhibitors, offering potential in antiviral research (Sydnes et al., 2006).
Development of Antimicrobial Agents
- Applied in the synthesis of new compounds with significant antimicrobial activities (Pund et al., 2020).
Palladium-Catalyzed Tert-Butoxycarbonylation
- Used in palladium-catalyzed tert-butoxycarbonylation processes, crucial in creating fluorinated alpha-amino acids (Amii et al., 2000).
Selective Removal in Peptide Synthesis
- Investigated for its selective removal in peptide synthesis, contributing to advancements in peptide engineering (Bodanszky & Bodanszky, 2009).
Synthesis of Functionalized Amino Acid Derivatives
- Essential in the synthesis of functionalized amino acid derivatives for designing new anticancer agents (Kumar et al., 2009).
Enantioselective Synthesis of β-Alanine Derivatives
- Key in enantioselective synthesis of β-alanine derivatives, expanding the scope of amino acid research (Arvanitis et al., 1998).
Synthesis of Biotin Intermediates
- Involved in the synthesis of key intermediates of Biotin, a crucial vitamin in metabolic processes (Qin et al., 2014).
Peptide Engineering and Stereochemistry Maintenance
- Used in peptide engineering for maintaining stereochemistry during chemical conversions (Cho et al., 2013).
Polymerization Studies
- Studied in the context of polymerization of novel amino acid-derived acetylene monomers, contributing to material science research (Gao et al., 2003).
properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMVMQYNFZQHGW-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427512 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
500770-79-6 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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